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Compound of Interest

Compound Name: Olaparib impurity 1

CAS No.: 763113-06-0

Cat. No.: B12102464 Get Quote

Executive Summary & Nomenclature Strategy
In the high-stakes landscape of PARP inhibitor development, precise impurity profiling is non-

negotiable. While pharmacopeias (USP/EP) assign specific letter designations (e.g., Impurity A,

B), the term "Olaparib Impurity 1" is frequently utilized in commercial reference standard

catalogs to denote a specific structural analogue arising from the modification of the

cyclopropyl moiety.

Critical Distinction: Researchers must verify the chemical structure rather than relying solely on

the generic "Impurity 1" label, as numbering varies by vendor. This guide focuses on the widely

cited hydroxybutanoyl derivative (CAS 2514757-44-7), which also corresponds to the known

M12 metabolite.

Table 1: Chemical Identity Profile
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Parameter Specification

Common Name Olaparib Impurity 1 (Vendor Designation)

Chemical Name
4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-

1-carbonyl)benzyl)phthalazin-1(2H)-one

CAS Number 2514757-44-7

Molecular Formula C₂₄H₂₅FN₄O₄

Molecular Weight 452.48 g/mol

Correlation
Olaparib Metabolite M12; Hydroxy-Olaparib

(linearized)

Structural Feature
Ring-opened cyclopropane converted to 4-

hydroxybutanoyl chain

Structural Origin & Mechanistic Pathway
Understanding the causality of impurity formation is essential for control. Olaparib Impurity 1
is not merely a random byproduct; it represents a specific transformation of the drug's

cyclopropanecarbonyl tail.

Formation Mechanism
The formation of Impurity 1 involves the opening of the strained cyclopropane ring. In biological

systems (metabolism), this is an oxidative process (CYP450-mediated). In chemical synthesis

or stability testing, this can occur under specific stress conditions (oxidative stress or acidic

hydrolysis), leading to the linearization of the cyclopropyl group into a hydroxy-alkyl chain.

Key Transformation:Cyclopropyl-C(=O)-

HO-(CH2)3-C(=O)-

Pathway Visualization
The following diagram illustrates the structural relationship and transformation pathway.
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Pathway Legend
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Figure 1: Mechanistic pathway showing the conversion of the Olaparib cyclopropyl group to the

linearized hydroxybutanoyl form (Impurity 1).

Analytical Strategy: Identification & Quantification
To detect Impurity 1 reliably, generic generic gradient methods may fail to separate it from the

parent peak due to structural similarity. The presence of the hydroxyl group increases polarity,

typically causing it to elute before Olaparib in Reverse-Phase (RP) chromatography.

High-Performance Liquid Chromatography (HPLC)
Protocol
This protocol is designed to be self-validating. The resolution between Olaparib and Impurity 1

must be > 1.5.

Method Principle: Gradient elution on a C18 stationary phase with pH control to suppress

ionization of the piperazine nitrogen, ensuring sharp peak shapes.

Table 2: Recommended Chromatographic Conditions
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Parameter Setting / Protocol

Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters

XBridge or Agilent Zorbax)

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B Acetonitrile (LC-MS Grade)

Flow Rate 1.0 mL/min

Column Temp 40°C

Detection UV at 276 nm (Primary) and 254 nm

Injection Vol 10 µL

Gradient Profile:

0-2 min: 5% B (Isocratic hold for polar degradants)

2-15 min: 5%

60% B (Linear ramp)

15-20 min: 60%

90% B (Wash)

20-25 min: 5% B (Re-equilibration)

Mass Spectrometry (LC-MS) Identification
For definitive identification during method validation, monitor the following transitions:

Parent Ion (Olaparib): [M+H]⁺ = 435.46 m/z

Impurity 1 Target: [M+H]⁺ = 453.48 m/z (+18 Da shift corresponding to hydration/ring

opening).
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Fragmentation: Look for the characteristic phthalazinone core fragment (m/z ~247) which

remains unchanged, confirming the modification is on the piperazine tail.

Regulatory & Safety Implications (ICH M7/Q3A)
As a known metabolite (M12), Impurity 1 generally falls under the "Metabolites in Safety

Testing" (MIST) guidelines.

Qualification: If this impurity is a major human metabolite, it may be considered "qualified" for

safety, potentially allowing higher limits than the standard ICH Q3A threshold (0.15% or 1.0

mg/day).

Genotoxicity: Unlike the Nitroso impurities (e.g., N-nitroso olaparib) which require strict

control at nanogram levels, Impurity 1 is a structural modification of the acyl chain and does

not inherently introduce a structural alert for mutagenicity (such as an N-nitroso or epoxide

group).

Control Strategy:

Process Control: Monitor oxidative conditions during the final coupling steps of Olaparib

synthesis.

Storage: Ensure protection from moisture and high heat to prevent hydrolysis of the

cyclopropyl amide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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